molecular formula C11H20N2O2 B6237129 tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1932580-73-8

tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6237129
CAS No.: 1932580-73-8
M. Wt: 212.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the protection of the amine group, followed by the addition of the carboxylic acid group and the deprotection of the amine group.", "Starting Materials": [ "1,5-cyclooctadiene", "hydrogen cyanide", "sodium borohydride", "tert-butyl bromoacetate", "sodium hydroxide", "methanol", "acetic acid", "sodium bicarbonate", "ethyl acetate", "hydrochloric acid", "sodium chloride", "sodium sulfate", "triethylamine", "N,N-dimethylformamide", "1-(aminomethyl)-3-azabicyclo[3.1.0]hexane", "tert-butyl chloroformate" ], "Reaction": [ "1. 1,5-cyclooctadiene is reacted with hydrogen cyanide and sodium borohydride to form 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane.", "2. The amine group of 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane is protected with tert-butyl chloroformate.", "3. The carboxylic acid group is added by reacting tert-butyl bromoacetate with sodium hydroxide in methanol.", "4. The tert-butyl group is removed by reacting with hydrochloric acid and sodium bicarbonate in ethyl acetate.", "5. The amine group is deprotected by reacting with acetic acid and sodium bicarbonate in N,N-dimethylformamide.", "6. The product is purified by extraction with ethyl acetate, washing with sodium chloride solution, drying with sodium sulfate, and evaporating the solvent.", "7. The final product is tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate." ] }

CAS No.

1932580-73-8

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.